3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a boronic ester derivative featuring an isoxazole ring substituted with a pinacol-protected boron group. This compound, with the molecular formula C₁₅H₁₈BNO₃ and molecular weight 271.12 g/mol, is widely utilized in Suzuki-Miyaura cross-coupling reactions to construct complex heterocyclic frameworks . Its synthesis typically involves lithium-halogen exchange followed by boronation, as seen in analogous thiazole derivatives . The isoxazole ring confers rigidity and electronic modulation, enhancing its utility in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-6-12-11-7/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGZUGZJVPYZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves the borylation of isoxazole derivatives. One common method includes the reaction of isoxazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. This reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and efficiency in the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole undergoes various types of chemical reactions, including:
Borylation: This compound can participate in borylation reactions, where it acts as a boron source to form new carbon-boron bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions to facilitate the formation of carbon-boron bonds.
Nucleophiles: Employed in substitution reactions to replace functional groups on the isoxazole ring.
Major Products Formed
Pinacol Benzyl Boronate: Formed during borylation reactions involving alkylbenzenes.
Substituted Isoxazole Derivatives: Result from substitution reactions with various nucleophiles.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole exerts its effects involves the formation of carbon-boron bonds through borylation reactions. The boron atom in the dioxaborolane ring acts as an electrophile, facilitating the addition of nucleophiles to the isoxazole ring. This process is often catalyzed by palladium, which enhances the reactivity and selectivity of the reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural, synthetic, and functional attributes of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole with analogous boronic esters:
Key Observations:
Reactivity in Cross-Coupling: The isoxazole derivative exhibits moderate reactivity in Suzuki-Miyaura reactions compared to pyridine analogs, likely due to electron-withdrawing effects of the isoxazole oxygen . Benzisoxazole derivatives (e.g., C₁₃H₁₆BNO₃) show slower coupling rates due to steric hindrance from the fused benzene ring .
Solubility and Stability: Pyridine-based boronic esters (e.g., C₁₁H₁₆BNO₂) demonstrate superior solubility in polar solvents like DMF and water . Phenolic derivatives (e.g., C₁₂H₁₇BO₃) require anhydrous conditions to prevent boronic acid formation via hydrolysis .
Commercial Viability: The pyridine derivative is priced at ¥7,200/g, while the phenol analog costs ¥31,100/5g, reflecting differences in synthetic complexity . Isoxazole derivatives are less commercially prevalent, suggesting niche applications in specialized syntheses .
Q & A
Q. What computational frameworks predict regioselectivity in functionalization reactions?
Q. How to establish structure-activity relationships (SAR) for biological applications?
Q. What mechanistic insights explain unexpected byproducts in large-scale syntheses?
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